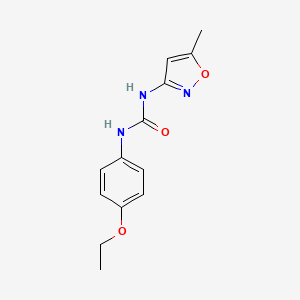
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a wide range of physiological processes, including glucose and lipid metabolism, autophagy, and cell growth.
Mecanismo De Acción
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea activates AMPK by binding to the γ-subunit of the enzyme, leading to increased phosphorylation of the α-subunit and subsequent activation of downstream signaling pathways. AMPK activation results in increased glucose uptake and fatty acid oxidation, as well as inhibition of lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce hepatic steatosis. In addition, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis, as well as anti-cancer effects in models of breast cancer and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea is its specificity for AMPK activation, which allows for the study of AMPK signaling pathways without the confounding effects of other signaling pathways. However, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
Future research on N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea could focus on its potential as a therapeutic agent for the treatment of metabolic disorders and cancer. In addition, further studies could investigate the molecular mechanisms underlying the anti-inflammatory effects of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea and its potential use in the treatment of inflammatory diseases. Finally, the development of more soluble analogs of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea could improve its utility as a research tool.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea involves several steps, including the reaction of 4-ethoxyaniline with chloroacetyl chloride to produce N-(4-ethoxyphenyl)acetamide. This is then reacted with hydroxylamine hydrochloride and sodium acetate to form N-(4-ethoxyphenyl)-N'-hydroxyacetohydrazide. The final step involves the reaction of N-(4-ethoxyphenyl)-N'-hydroxyacetohydrazide with 5-methylisoxazole-3-carboxylic acid to produce N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been extensively studied in preclinical models as a potential therapeutic agent for the treatment of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. In addition, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-18-11-6-4-10(5-7-11)14-13(17)15-12-8-9(2)19-16-12/h4-8H,3H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRXGSCAEVREOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)
![3-{5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5690371.png)
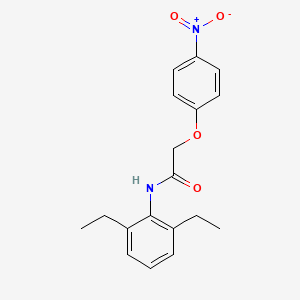
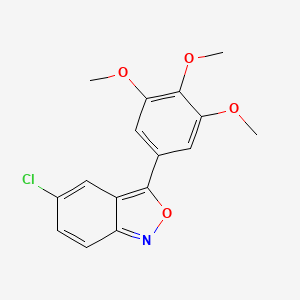
![1-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690397.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)
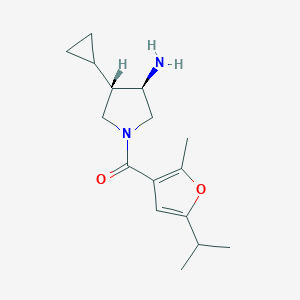
![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
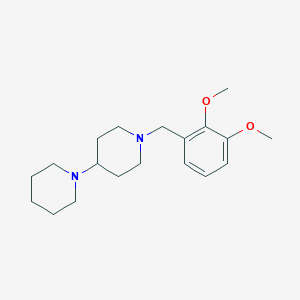
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)